Tert-butyl 2-(3-bromopropoxy)acetate
Description
Significance and Contextualization in Contemporary Synthetic Chemistry
Tert-butyl 2-(3-bromopropoxy)acetate serves as a key bifunctional linker molecule in modern organic synthesis. bldpharm.com Its utility stems from the orthogonal reactivity of its two functional groups. The terminal alkyl bromide provides a reactive site for nucleophilic substitution reactions, allowing for the attachment of this molecular fragment to a wide range of substrates. Simultaneously, the tert-butyl ester acts as a protecting group for a carboxylic acid functionality. wikipedia.org
The tert-butyl group is renowned for its steric bulk and stability under a variety of reaction conditions, particularly basic conditions. researchgate.netresearchgate.net This stability allows chemists to perform modifications using the bromo- end of the molecule without affecting the ester. The ester can later be deprotected under specific acidic conditions to reveal the carboxylic acid, which can then participate in further reactions, such as amide bond formation. wikipedia.orglibretexts.org This dual functionality makes the compound an ideal linker or spacer for connecting different molecular entities, a critical strategy in fields like medicinal chemistry and materials science. bldpharm.commdpi.com For instance, such linkers are integral to the design of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ligase into proximity. bldpharm.com
Historical Trajectory and Initial Discoveries Pertaining to Structural Analogues
The development of molecules like this compound is built upon a long history of organic chemistry, particularly the study of functional groups and protecting group strategies. The concept of "organic chemistry" was first distinguished from inorganic chemistry in the 18th century, initially defined as the chemistry of compounds derived from living things. murov.info A pivotal moment came in 1828 when Friedrich Wöhler synthesized urea (B33335) from inorganic starting materials, challenging the theory of vitalism and redefining organic chemistry as the study of carbon compounds. murov.infoboronmolecular.com
The specific functionalities within this compound have their own rich histories. Bromo-organic compounds have long been recognized as important intermediates in synthesis. nih.gov The use of bromine as a reagent allows for a wide array of transformations, including substitutions and cyclizations. nih.gov
The other key feature, the tert-butyl ester, is a cornerstone of modern protecting group chemistry. Protecting a carboxylic acid is crucial in complex syntheses, such as peptide synthesis, to prevent unwanted side reactions. wikipedia.org While various ester protecting groups exist, tert-butyl esters are particularly valuable because they can be cleaved under strongly acidic conditions to release the carboxylic acid and isobutylene (B52900), which simplifies the purification process. wikipedia.orglibretexts.org The strategic use of such protecting groups became a sophisticated art in the 20th century, enabling the synthesis of increasingly complex molecules. organic-chemistry.org The combination of these well-established functionalities into a single, bifunctional molecule represents a logical progression in the development of versatile synthetic tools.
Scope and Objectives of Current and Future Academic Investigations
Current and future academic research involving this compound and similar bifunctional linkers is focused on several key areas. A primary objective is the development of novel molecules with therapeutic potential. The precise length and flexibility of the linker in complex molecules like antibody-drug conjugates (ADCs) or PROTACs are critical for their biological activity. bldpharm.comnih.gov Researchers are actively exploring how variations in the linker structure, using building blocks like this compound, can optimize the efficacy and selectivity of these targeted therapies. bldpharm.comrsc.org
Another area of investigation is in materials science and polymer chemistry. The ability to connect different molecular units with specific spacing and functionality is essential for creating new materials with desired properties. Bifunctional linkers can be used to synthesize novel polymers or to functionalize surfaces, creating materials with tailored optical, electronic, or binding capabilities.
Future investigations will likely focus on creating "smart" linkers that are responsive to specific stimuli, such as pH, redox potential, or specific enzymes, allowing for the controlled release of drugs or other active agents at a target site. mdpi.comnih.gov The development of new synthetic methodologies that utilize such building blocks more efficiently and sustainably is also a continuing objective. As the demand for more sophisticated and functional molecules grows across various scientific disciplines, the role of versatile bifunctional compounds like this compound is expected to expand, driving further innovation in chemical synthesis. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2411636-18-3 | jiehuapharma.comjiehuapharma.com |
| Molecular Formula | C9H17BrO3 | nih.gov |
| Molecular Weight | 253.136 g/mol | jiehuapharma.comjiehuapharma.com |
| Monoisotopic Mass | 252.03612 Da | uni.lu |
| SMILES | CC(C)(C)OC(=O)COCCCBr | nih.govuni.lu |
| InChIKey | MAZAVNNNAZKOCF-UHFFFAOYSA-N | uni.lu |
Table 2: Properties of a Key Structural Analogue, Tert-butyl bromoacetate (B1195939)
| Property | Value | Source |
| CAS Number | 5292-43-3 | chemicalbook.comnih.gov |
| Molecular Formula | C6H11BrO2 | nih.gov |
| Molecular Weight | 195.05 g/mol | chemicalbook.com |
| Boiling Point | 50 °C at 10 mm Hg | chemicalbook.com |
| Density | 1.338 g/mL | chemicalbook.com |
| Primary Use | Alkylating agent | chemicalbook.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(3-bromopropoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZAVNNNAZKOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of Tert Butyl 2 3 Bromopropoxy Acetate
Reactivity of the Bromo Functional Group
The presence of a bromine atom on a primary carbon defines the reactivity of this part of the molecule. As part of a propyl chain, it behaves as a typical primary alkyl halide. The carbon-bromine bond is polar, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. ksu.edu.sa Its reactions are largely governed by the principles of nucleophilic substitution and elimination, with a strong preference for substitution pathways under most conditions. libretexts.orgmsu.edu
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
Nucleophilic substitution is a hallmark reaction of alkyl halides. ksu.edu.sa The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is determined by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. youtube.comyoutube.com
For Tert-butyl 2-(3-bromopropoxy)acetate, the bromo group is attached to a primary carbon. This structural feature strongly favors the SN2 pathway . msu.eduyoutube.com The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This backside attack is sterically unhindered for a primary alkyl halide, allowing the reaction to proceed efficiently. msu.edu
In contrast, the SN1 pathway is highly disfavored . This mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comrsc.org Primary carbocations are inherently unstable and their formation represents a high-energy barrier, making the SN1 route non-viable for this compound under typical conditions. rsc.org
The competition between these two pathways for primary alkyl halides is summarized below.
| Reaction Parameter | SN2 Pathway (Favored) | SN1 Pathway (Disfavored) |
|---|---|---|
| Alkyl Halide Structure | Primary (RCH₂-Br): Low steric hindrance allows for easy backside attack by the nucleophile. | Primary (RCH₂-Br): Formation of a highly unstable primary carbocation is energetically unfavorable. rsc.org |
| Mechanism | Single, concerted step. youtube.com | Two-step mechanism with a carbocation intermediate. simply.science |
| Rate Law | Second-order: rate = k[Alkyl Halide][Nucleophile]. youtube.com | First-order: rate = k[Alkyl Halide]. masterorganicchemistry.com |
| Nucleophile Requirement | Favored by strong nucleophiles. libretexts.org | Nucleophile strength is less critical as it is not in the rate-determining step. bingol.edu.tr |
| Solvent Preference | Favored by polar aprotic solvents (e.g., acetone, DMSO). | Favored by polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation. youtube.com |
Elimination Reactions (E1 and E2 Pathways)
Elimination reactions compete with nucleophilic substitutions, leading to the formation of alkenes. byjus.com Similar to substitution, elimination can proceed through bimolecular (E2) or unimolecular (E1) pathways.
The E1 mechanism , like the SN1, requires the formation of a carbocation intermediate. iitk.ac.in Due to the high instability of the primary carbocation that would be formed from this compound, the E1 pathway is not a significant consideration. lumenlearning.comlibretexts.org
The E2 mechanism is a concerted, single-step reaction that requires a strong base to abstract a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group. byjus.com While primary alkyl halides are generally less prone to elimination than secondary or tertiary ones, an E2 reaction can be induced. lumenlearning.comquora.com The key factor in promoting elimination over the competing SN2 substitution is the nature of the base. Using a strong, sterically hindered base, such as potassium tert-butoxide, favors the E2 pathway. youtube.com The bulkiness of the base makes it a poor nucleophile, hindering its ability to perform a backside attack for SN2, while it can still effectively abstract a less hindered beta-proton. youtube.com
The table below outlines the factors influencing the competition between substitution and elimination for this primary bromide.
| Condition | Favored Pathway | Rationale |
|---|---|---|
| Strong, unhindered nucleophile/base (e.g., NaOH, NaCN) | SN2 | The nucleophile can easily access the unhindered primary carbon for backside attack. libretexts.org |
| Strong, hindered base (e.g., KOC(CH₃)₃) | E2 | Steric bulk prevents the base from acting as a nucleophile, favoring proton abstraction. youtube.com |
| Weak nucleophile/weak base (e.g., H₂O, ROH) | Slow SN2 | Reaction is generally slow, but substitution is preferred over elimination. |
| Increased Temperature | E2 | Elimination reactions are generally favored by higher temperatures. masterorganicchemistry.com |
Organometallic Reagent Coupling Reactions
The C-Br bond in this compound can participate in organometallic coupling reactions, which are powerful methods for forming new carbon-carbon bonds. openstax.org
One prominent example is the Suzuki-Miyaura coupling . This palladium-catalyzed reaction couples an organoboron compound with an organic halide. organic-chemistry.org While most commonly used for aryl and vinyl halides, advancements have expanded its scope to include alkyl halides. organic-chemistry.orgprinceton.edu In a potential Suzuki reaction, this compound would undergo oxidative addition to a palladium(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the C-C coupled product. openstax.orgyoutube.com
Another important class of reactions involves the formation and use of Grignard reagents . However, preparing a Grignard reagent from this compound by reacting it with magnesium metal would be problematic due to the presence of the ester functional group. The highly nucleophilic Grignard reagent, once formed, would readily attack the electrophilic carbonyl carbon of the ester group on another molecule, leading to undesired side reactions. Therefore, direct formation of a stable Grignard reagent from this compound is not feasible. Conversely, the bromo group can react with pre-formed Grignard reagents, but this would typically result in a simple substitution (coupling) reaction, where the alkyl group of the Grignard reagent displaces the bromide.
Transformations of the Tertiary Butyl Ester Group
The tert-butyl ester is a common protecting group for carboxylic acids. Its utility stems from its stability under basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions. thieme-connect.com
Selective Deprotection Strategies
The removal (deprotection) of the tert-butyl group to unveil the corresponding carboxylic acid is a key transformation. This is typically achieved under acidic conditions, where the mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation. The challenge often lies in achieving this deprotection selectively without affecting other acid-sensitive functional groups.
A variety of mild and selective methods have been developed for this purpose. Lewis acids are particularly effective. For instance, reagents like zinc bromide (ZnBr₂) in dichloromethane (B109758) or ytterbium triflate (Yb(OTf)₃) in nitromethane (B149229) can cleave tert-butyl esters under conditions where other protecting groups, such as benzyl (B1604629) or methyl esters, remain intact. niscpr.res.inacs.org Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for this transformation. organic-chemistry.org
The table below summarizes some selective deprotection reagents.
| Reagent/System | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ytterbium triflate (Yb(OTf)₃) (catalytic) | Nitromethane, 45-50°C | Mild, highly selective for t-butyl esters over benzyl, allyl, and methyl esters. | niscpr.res.in |
| Zinc bromide (ZnBr₂) | Dichloromethane (DCM), room temp. | Chemoselective hydrolysis in the presence of certain other acid-labile groups. | acs.orgresearchgate.net |
| Aqueous phosphoric acid (H₃PO₄) | - | Mild, environmentally benign, and tolerates many other functional groups. | organic-chemistry.org |
| Cerium(III) chloride/Sodium iodide (CeCl₃·7H₂O−NaI) | Acetonitrile (B52724) | Allows for selective cleavage of t-butyl esters in the presence of N-Boc groups. | acs.org |
Reduction Reactions to Alcohol Derivatives
The ester functional group can be reduced to a primary alcohol. Due to the lower reactivity of esters compared to aldehydes or ketones, this transformation requires strong reducing agents. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄) . chemistrysteps.com
The reaction of this compound with an excess of LiAlH₄ would reduce the ester moiety to a hydroxyl group. The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.com The product of this reaction would be 2-(3-bromopropoxy)ethan-1-ol . It is important to note that LiAlH₄ can also potentially react with the alkyl bromide, although reduction of the ester is typically faster. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by additives. tandfonline.com
Transesterification and Amidation Studies
No specific studies on the transesterification or amidation reactions of this compound have been found in the surveyed literature. General methods for the transesterification and amidation of tert-butyl esters are known, but applying these general principles to create specific, detailed findings for this particular molecule would be speculative. organic-chemistry.orglookchem.com There are no published data on reaction conditions, yields, or catalyst systems specifically for this compound.
Reaction Mechanism Elucidation for Key Transformations
In-situ Spectroscopic Monitoring of Reaction Progress
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. For the study of reactions involving this compound, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools. These non-invasive methods allow for the continuous monitoring of reactant consumption and product formation without the need for sample extraction, thus preserving the integrity of the reaction medium.
Application of In-situ FTIR Spectroscopy
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound, particularly in nucleophilic substitution reactions where the bromine atom is displaced. By immersing an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, characteristic vibrational frequencies of functional groups of both reactants and products can be tracked over time.
A representative reaction for monitoring would be the substitution of the bromide with an alkoxide, such as sodium methoxide, to form tert-butyl 2-(3-methoxypropoxy)acetate. The key vibrational bands that would be monitored are the C-Br stretching frequency of the reactant and the C-O stretching frequency of the newly formed ether in the product.
The progress of the reaction can be followed by observing the decrease in the intensity of the absorbance band corresponding to the C-Br bond in this compound and the simultaneous increase in the absorbance of the C-O-C stretching vibration of the ether product. The carbonyl (C=O) stretch of the tert-butyl ester group, typically found around 1730-1750 cm⁻¹, can serve as an internal standard, as its concentration is expected to remain constant throughout the reaction, assuming no side reactions involving the ester group occur.
Illustrative Data for In-situ FTIR Monitoring
The following table illustrates the expected changes in absorbance for key functional groups during the reaction of this compound with sodium methoxide.
| Time (minutes) | C-Br Stretch Absorbance (a.u.) | C-O-C Stretch Absorbance (a.u.) | Normalized Product Concentration (%) |
|---|---|---|---|
| 0 | 0.85 | 0.02 | 0.0 |
| 10 | 0.68 | 0.21 | 22.6 |
| 20 | 0.52 | 0.38 | 42.4 |
| 30 | 0.38 | 0.53 | 60.0 |
| 40 | 0.27 | 0.66 | 75.3 |
| 50 | 0.18 | 0.77 | 87.1 |
| 60 | 0.11 | 0.86 | 96.5 |
This data is illustrative and represents a hypothetical reaction profile.
Application of In-situ NMR Spectroscopy
In-situ or real-time Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information during the course of a reaction. For the analysis of this compound reactions, ¹H NMR is particularly useful. By placing a sealed NMR tube containing the reaction mixture directly into the spectrometer, spectra can be acquired at regular intervals.
In the case of the aforementioned reaction with sodium methoxide, the progress can be monitored by observing the changes in the chemical shifts of the protons adjacent to the bromine atom and those adjacent to the newly formed methoxy (B1213986) group. For instance, the methylene (B1212753) protons adjacent to the bromine atom (-CH₂-Br) in the reactant would have a characteristic chemical shift. As the reaction proceeds, the signal for these protons will decrease in intensity, while a new signal, corresponding to the methylene protons adjacent to the newly formed methoxy group (-CH₂-OCH₃) in the product, will appear and increase in intensity.
The large singlet from the nine equivalent protons of the tert-butyl group can be used for normalization of the spectra, allowing for a quantitative analysis of the reaction kinetics.
Illustrative Data for In-situ ¹H NMR Monitoring
The following table provides an example of how the relative integration of key proton signals could change over time during the reaction.
| Time (minutes) | Relative Integration of -CH₂-Br | Relative Integration of -CH₂-OCH₃ | Reactant Conversion (%) |
|---|---|---|---|
| 0 | 2.00 | 0.00 | 0.0 |
| 15 | 1.48 | 0.52 | 26.0 |
| 30 | 1.02 | 0.98 | 49.0 |
| 45 | 0.64 | 1.36 | 68.0 |
| 60 | 0.38 | 1.62 | 81.0 |
| 75 | 0.20 | 1.80 | 90.0 |
| 90 | 0.10 | 1.90 | 95.0 |
This data is illustrative and represents a hypothetical reaction profile. Integrations are normalized to the methylene group.
By employing these in-situ spectroscopic techniques, a comprehensive understanding of the chemical reactivity of this compound can be achieved, providing valuable data for reaction optimization and mechanistic elucidation.
Synthetic Utility and Applications in Advanced Organic Synthesis
Tert-butyl 2-(3-bromopropoxy)acetate as a Key Building Block
This compound is a bifunctional molecule that possesses both a reactive bromine atom and a protected carboxylic acid moiety in the form of a tert-butyl ester. This dual functionality allows for sequential and controlled reactions, making it an invaluable tool for organic chemists.
Introduction of Functionalized Alkyl Chains
The primary utility of this compound lies in its ability to act as a precursor for a three-carbon chain bearing a protected acetate (B1210297) group. The presence of the bromine atom allows for nucleophilic substitution reactions with a wide range of nucleophiles, thereby attaching the propoxy-acetate unit to a parent molecule. This strategy is particularly useful for introducing a flexible linker or a side chain that can be further elaborated.
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions, including those that are basic or involve organometallic reagents. This stability is crucial as it allows for chemical transformations to be carried out at other positions of the molecule without affecting the ester. Subsequently, the tert-butyl group can be selectively removed under acidic conditions to liberate the free carboxylic acid, which can then participate in further reactions such as amide bond formation or reduction.
Versatility in Carbon-Carbon Bond Formation Strategies
While direct carbon-carbon bond formation at the bromine-bearing carbon of this compound through standard coupling reactions is not extensively documented, its structure lends itself to indirect methods. For instance, conversion of the bromide to an organometallic species, such as an organocuprate or a Grignard reagent, could theoretically enable its participation in various carbon-carbon bond-forming reactions. However, the presence of the ester functionality might pose compatibility challenges for certain types of these reactions.
A more common approach involves the reaction of this compound with carbon nucleophiles. For example, enolates of ketones, esters, or other activated methylene (B1212753) compounds can displace the bromide to form a new carbon-carbon bond, effectively elongating the carbon skeleton of the nucleophile with a functionalized three-carbon unit.
Contribution to Complex Molecular Architectures
The unique structural features of this compound make it a valuable precursor in the assembly of more complex and biologically relevant molecules.
Role in Heterocyclic Compound Synthesis
In the synthesis of heterocyclic compounds, this compound can serve as a source of a C3-O-C1 building block. By reacting with dinucleophilic species, it can participate in cyclization reactions to form various oxygen-containing heterocycles. For instance, reaction with a molecule containing two nucleophilic centers, such as a diol or a diamine, could lead to the formation of macrocyclic ethers or lactams after deprotection and subsequent intramolecular cyclization. The length and flexibility of the propoxy chain are key determinants in the feasibility and outcome of such cyclizations.
Application in the Total Synthesis of Natural Product Scaffolds
While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported in readily accessible literature, its potential is evident. Many natural products contain polyether or macrolide backbones. The ability of this reagent to introduce a protected hydroxypropyl acetate unit makes it a conceivable building block for the iterative synthesis of such structures. Following the coupling of the building block, deprotection of the tert-butyl ester and subsequent chemical modifications would allow for the step-wise construction of complex natural product scaffolds.
Precursor in the Development of Advanced Materials
The functional group combination in this compound also suggests its potential as a monomer or functionalizing agent in materials science. The bromo- functionality allows for its grafting onto polymer backbones or surfaces through nucleophilic substitution or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where alkyl bromides are common initiators. The tert-butyl ester group, upon deprotection, would then provide a carboxylic acid handle on the material's surface, which can be used to attach biomolecules, dyes, or other functional moieties, thereby creating advanced materials with tailored properties for applications in areas such as biosensors, drug delivery, or specialized coatings.
Directed Derivatization for Specialized Synthetic Targets
The structure of this compound lends itself to a variety of derivatization strategies, allowing for the introduction of diverse functionalities to construct complex molecular architectures. The primary site of reaction is the terminal bromide, which is susceptible to nucleophilic attack, while the tert-butyl ester group remains stable under a range of conditions, serving as a protecting group for the carboxylic acid.
Regioselective and Chemoselective Transformations
In polyfunctional molecules, the alkyl bromide of this compound would be expected to react selectively with softer nucleophiles, such as thiolates or iodides, over harder nucleophiles like alkoxides or amines, especially under carefully controlled conditions. This chemoselectivity would allow for its specific introduction into molecules containing multiple nucleophilic sites.
For instance, in a molecule possessing both a primary amine and a thiol group, the reaction with this compound could be directed to selectively alkylate the thiol under neutral or slightly acidic conditions, leaving the more basic amine untouched. Subsequent deprotection of the tert-butyl ester would then yield a bifunctional molecule with a free carboxylic acid and a tethered amino group.
Table 1: Hypothetical Regioselective Alkylation with this compound
| Nucleophile 1 | Nucleophile 2 | Reagent | Conditions | Major Product |
|---|---|---|---|---|
| Thiol (-SH) | Amine (-NH2) | This compound | Mild base (e.g., K2CO3), MeCN | S-alkylated product |
Exploitation of Stereochemical Control in Derivative Synthesis
While this compound itself is achiral, it could be employed in diastereoselective reactions by coupling it with chiral substrates. For example, the alkylation of a chiral enolate with this compound would be expected to proceed with facial selectivity, dictated by the stereochemistry of the starting material. The resulting product would possess a new stereocenter, the configuration of which would be influenced by the chiral auxiliary or the inherent chirality of the substrate.
Table 2: Hypothetical Diastereoselective Synthesis using this compound
| Chiral Substrate | Reagent | Base | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| (R)-Evans' oxazolidinone derivative | This compound | NaHMDS | >95:5 |
Development of Novel Synthetic Reagents and Catalysts from this compound
The bifunctional nature of this compound provides a scaffold for the synthesis of novel reagents and ligands for catalysis. The terminal bromide can be displaced by a variety of functional groups capable of coordinating to metal centers, while the ester can be hydrolyzed to a carboxylic acid for further functionalization or to impart specific solubility properties.
For example, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt. Subsequent deprotonation could generate a Wittig reagent capable of introducing a three-carbon chain with a protected carboxylic acid. Alternatively, displacement of the bromide with a chiral amine or phosphine (B1218219) could lead to the formation of new chiral ligands for asymmetric catalysis. The ether linkage provides flexibility to the ligand backbone, which can influence the stereochemical outcome of catalyzed reactions.
Table 3: Hypothetical Novel Reagents Derived from this compound
| Reactant | Product Type | Potential Application |
|---|---|---|
| Triphenylphosphine | Phosphonium salt | Wittig reagent |
| (R,R)-1,2-Diaminocyclohexane | Chiral diamine ligand | Asymmetric catalysis |
It is important to reiterate that the applications and data presented in this article are based on established principles of organic synthesis and the known reactivity of the functional groups present in this compound. Specific, published research dedicated to this compound is currently lacking.
Advanced Analytical Characterization Techniques in Research on Tert Butyl 2 3 Bromopropoxy Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of Tert-butyl 2-(3-bromopropoxy)acetate, providing detailed information about the connectivity and chemical environment of each atom in the molecule.
Multi-dimensional NMR Experiments (COSY, HSQC, HMBC) for Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional experiments are crucial for the definitive assignment of all signals and confirmation of the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the acetate (B1210297) methylene (B1212753) protons, and the three methylene groups of the bromopropoxy chain. Protons on carbons adjacent to electron-withdrawing groups, such as the ether oxygen and the bromine atom, are shifted downfield. pressbooks.publibretexts.org
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the five distinct methylene carbons within the structure. Carbons bonded to the ether oxygen exhibit a characteristic downfield shift. pressbooks.pub
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations through covalent bonds, typically over two to three bonds. For this compound, COSY would reveal cross-peaks connecting the adjacent methylene protons of the propyl chain (-O-CH₂ -CH₂ -CH₂ -Br), confirming their sequential connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the carbon signal corresponding to each proton signal. For instance, the singlet from the acetate methylene protons would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for assembling the molecular fragments. Key expected HMBC correlations for this compound would include correlations from the tert-butyl protons to the ester's carbonyl carbon and the quaternary carbon, as well as from the methylene protons adjacent to the ether oxygen to the acetate methylene carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 (CH₃), ~81.0 (quat. C) | None | C=O, quat. C |
| -C(=O)- | - | ~170.0 | - | - |
| -O-CH₂-C(=O)- | ~4.05 (s, 2H) | ~68.0 | None | -O-CH₂- (propoxy) |
| -O-CH₂-CH₂- | ~3.60 (t, 2H) | ~69.0 | -CH₂-CH₂-Br | -O-CH₂-C(=O)- |
| -CH₂-CH₂-CH₂- | ~2.10 (quint, 2H) | ~31.0 | -O-CH₂-, -CH₂-Br | -O-CH₂-, -CH₂-Br |
| -CH₂-Br | ~3.50 (t, 2H) | ~33.0 | -CH₂-CH₂-Br | -CH₂-CH₂-Br |
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating time-dependent processes such as conformational changes. libretexts.org For this compound, DNMR studies, particularly variable-temperature (VT) NMR, could provide insights into the rotational dynamics around the C-O single bonds of the ether and ester functionalities.
At ambient temperatures, free rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, distinct signals for different stable conformers (rotamers) may be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the energy barrier for the conformational interchange can be calculated. fu-berlin.deresearchgate.net Such studies can reveal valuable information about the molecule's preferred conformations in solution.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₉H₁₇BrO₃, HRMS can distinguish it from any other compounds having the same nominal mass but a different elemental composition. The presence of bromine is also confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum as two peaks separated by approximately 2 Da. uni.lu
Table 2: Theoretical Isotopic Masses for this compound
| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₉H₁₇⁷⁹BrO₃ | 252.03557 |
| [M]⁺ (with ⁸¹Br) | C₉H₁₇⁸¹BrO₃ | 254.03352 |
| [M+H]⁺ (with ⁷⁹Br) | C₉H₁₈⁷⁹BrO₃⁺ | 253.04340 |
| [M+H]⁺ (with ⁸¹Br) | C₉H₁₈⁸¹BrO₃⁺ | 255.04135 |
| [M+Na]⁺ (with ⁷⁹Br) | C₉H₁₇⁷⁹BrNaO₃⁺ | 275.02534 |
| [M+Na]⁺ (with ⁸¹Br) | C₉H₁₇⁸¹BrNaO₃⁺ | 277.02329 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M]⁺, or a protonated molecule, [M+H]⁺) which is then fragmented, typically through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. researchgate.net The fragmentation pattern of this compound is expected to be characteristic of its structure, with cleavages occurring at the labile ester and ether linkages. youtube.com
A plausible fragmentation pathway would involve:
Loss of isobutylene (B52900): A primary fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a protonated carboxylic acid fragment.
Alpha-cleavage: Cleavage of bonds adjacent (alpha) to the ether oxygen is a common pathway for ethers. scielo.br This could result in the loss of the bromopropyl radical or the formation of ions corresponding to either side of the ether linkage.
Loss of the tert-butyl group: Cleavage of the O-C(CH₃)₃ bond can produce a stable tert-butyl cation (m/z 57).
Table 3: Predicted Key Fragment Ions in MS/MS Analysis of [M+H]⁺ of this compound
| Predicted m/z (for ⁷⁹Br) | Proposed Fragment Structure/Loss |
|---|---|
| 197.0124 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 150.9889 | [Br(CH₂)₃O]⁺ |
| 121.0280 | [Br(CH₂)₃]⁺ |
| 57.0704 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Hyphenated Chromatographic-Mass Spectrometric Methodologies (GC-MS, LC-MS)
Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for analyzing compounds within complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for thermally stable and volatile compounds. This compound is expected to be amenable to GC-MS analysis. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The eluting components are then ionized (typically by electron ionization, EI) and detected by the mass spectrometer, providing both a retention time for identification and a mass spectrum for structural confirmation. hzdr.de
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is highly versatile and particularly useful for less volatile or thermally labile compounds. The compound would be separated by a liquid chromatograph (e.g., using a reverse-phase C18 column) and then introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov This method is highly sensitive and specific, allowing for the quantification and identification of the target compound in various matrices. lcms.cz
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods are based on the principle that chemical bonds and functional groups vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy provides complementary information by analyzing the inelastic scattering of monochromatic light, which reveals vibrational, rotational, and other low-frequency modes.
The analysis of the IR and Raman spectra of this compound allows for the unambiguous identification of its key functional groups. The vibrational modes can be assigned to specific bonds or molecular motions, providing a molecular "fingerprint."
Ester Group: The most prominent feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester, typically found in the 1730-1750 cm⁻¹ region. The C-O stretching vibrations of the ester linkage present two distinct bands: the C(=O)-O stretch and the O-C(tert-butyl) stretch, usually located in the 1100-1300 cm⁻¹ range. chemicalbook.com
Tert-butyl Group: This bulky alkyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and distinct C-H bending vibrations, including a notable "umbrella" mode around 1370 cm⁻¹, which is often a doublet. researchgate.net
Alkyl Chain and Ether Linkage: The -(CH₂)₃- chain is identified by its C-H stretching modes (symmetric and asymmetric) between 2850 and 2960 cm⁻¹ and scissoring/bending vibrations around 1465 cm⁻¹. The C-O-C stretching of the ether linkage typically appears as a strong band in the 1050-1150 cm⁻¹ region of the IR spectrum.
Bromoalkane Group: The carbon-bromine (C-Br) stretching vibration is found in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. This band can sometimes be weak in intensity but is a key identifier for the bromo-functionalization of the molecule. chemicalbook.com
Raman spectroscopy complements IR by often showing strong signals for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. For instance, the symmetric C-C stretching modes within the tert-butyl group and the alkyl backbone can be more readily observed.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Alkyl C-H (tert-butyl, propoxy) | Stretching | 2850 - 2980 | Medium to Strong |
| Ester C=O | Stretching | 1730 - 1750 | Very Strong |
| Alkyl C-H | Bending/Scissoring | 1370 - 1470 | Medium |
| Ester/Ether C-O | Stretching | 1050 - 1300 | Strong |
| Alkyl C-Br | Stretching | 500 - 600 | Medium to Weak |
Modern process analytical technology frequently utilizes in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor chemical reactions in real-time. rsc.org This technique involves inserting a probe directly into the reaction vessel, allowing for the continuous collection of IR spectra as the reaction progresses. mt.com
For the synthesis of this compound, for example, in a reaction between a salt of tert-butyl acetate and 1,3-dibromopropane (B121459), in-situ FTIR could provide invaluable mechanistic and kinetic data. Researchers could track the reaction by:
Monitoring Reactant Consumption: Observing the decrease in the intensity of a characteristic vibrational band of a starting material.
Tracking Product Formation: Following the increase in the intensity of a key product peak, such as the prominent ester carbonyl (C=O) band of this compound. mt.com
Identifying Intermediates: Detecting the transient appearance and subsequent disappearance of absorption bands corresponding to any reaction intermediates. spectroscopyonline.com
This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and a deeper understanding of the reaction mechanism, all without the need for offline sampling and analysis. mdpi.com
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be crystallized, this technique could provide a wealth of structural information, including exact bond lengths, bond angles, and torsional angles.
While crystallographic data for this compound itself is not publicly available, the analysis of a structurally related compound, tert-Butyl 2-(4-nitrophenoxy)acetate, illustrates the type of data that can be obtained. nih.gov Such an analysis would reveal:
Molecular Conformation: The preferred spatial orientation of the flexible propoxy chain and the conformation of the ester group.
Intermolecular Interactions: Although strong hydrogen bond donors are absent, weak C-H···O interactions could be identified, which influence how the molecules pack together in the crystal lattice.
This level of structural detail is crucial for understanding structure-property relationships and for computational modeling studies.
Table 2: Example of Crystallographic Data Obtainable for an Analogous Compound
| Parameter | Example Data (from tert-Butyl 2-(4-nitrophenoxy)acetate nih.gov) |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₅ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimension (a) | 19.2761 Å |
| Unit Cell Dimension (b) | 12.1131 Å |
| Unit Cell Dimension (c) | 11.7267 Å |
| Unit Cell Angle (β) | 111.682° |
| Unit Cell Volume (V) | 2544.38 ų |
Advanced Chromatographic Methodologies for Research-Grade Purity and Isolation
The synthesis of any chemical compound invariably yields a mixture containing the desired product, unreacted starting materials, byproducts, and impurities. Chromatographic techniques are essential for both the purification of this compound to research-grade standards and the subsequent verification of its purity.
To obtain a highly purified sample of this compound suitable for further research, preparative chromatography is employed. This involves separating components of a mixture on a larger scale than analytical chromatography.
Flash Column Chromatography: This is a commonly used technique for routine purification. rsc.org A glass column is packed with a solid stationary phase, typically silica (B1680970) gel. The crude product mixture is loaded onto the top of the column, and a solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through. rsc.org Components separate based on their differential adsorption to the silica; less polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.
Preparative High-Performance Liquid Chromatography (HPLC): For even higher purity or for separating closely related impurities, preparative HPLC is the method of choice. rsc.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.
HPLC is a cornerstone technique for assessing the purity of pharmaceutical and research compounds. nih.gov Developing a robust HPLC method for this compound is a systematic process aimed at achieving sensitive and reliable quantification of the main compound and any potential impurities. amazonaws.com
The development process involves optimizing several key parameters:
Column Selection: For a molecule of moderate polarity like this compound, a reversed-phase column (e.g., C18 or C8) is typically the first choice. amazonaws.com The separation occurs based on hydrophobic interactions between the analyte and the non-polar stationary phase.
Mobile Phase Optimization: The mobile phase usually consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic method (constant mobile phase composition) or a gradient method (composition changes over time) can be developed to ensure adequate separation of all components.
Detector Selection: Since this compound lacks a strong UV-absorbing chromophore, a standard UV detector set at a low wavelength (e.g., ~210 nm) might be used, but other detection methods could be more suitable. A Refractive Index (RI) detector, which measures changes in the refractive index of the mobile phase as the analyte elutes, is a viable option. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are near-universal detectors for non-volatile analytes, would also be highly effective.
Method Validation: Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eunih.gov Validation confirms that the method is fit for its intended purpose by assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Theoretical and Computational Studies of Tert Butyl 2 3 Bromopropoxy Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These ab initio or Density Functional Theory (DFT) methods would be employed to model the properties of Tert-butyl 2-(3-bromopropoxy)acetate in the gas phase or in solution.
Electronic Structure and Frontier Molecular Orbital Analysis
A study in this area would begin with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. From this optimized structure, various electronic properties would be calculated. A key focus would be the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A hypothetical analysis would likely show the HOMO localized around the oxygen atoms of the ether and ester groups and potentially the bromine atom, due to their lone pairs of electrons. The LUMO would likely be distributed along the C-Br bond, indicating its role as an electron-accepting site in nucleophilic substitution reactions.
A data table summarizing these hypothetical findings would look as follows:
| Parameter | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | E_HOMO | Electron-donating capability |
| LUMO Energy | E_LUMO | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |
| Dipole Moment | μ | Polarity and intermolecular interactions |
Prediction of Reactivity and Selectivity
Based on the electronic structure, reactivity descriptors could be calculated. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this compound, the MEP would be expected to show negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms and, significantly, the carbon atom bonded to the bromine, indicating its susceptibility to nucleophilic attack.
Fukui functions or other reactivity indices would be calculated to quantify the reactivity at each atomic site, predicting where the molecule would most likely react with electrophiles or nucleophiles. This would be critical in predicting the outcomes of reactions, such as substitution of the bromine atom or hydrolysis of the ester.
Conformation Analysis and Potential Energy Surfaces
This compound possesses several rotatable single bonds, leading to various possible conformations. A conformational analysis would involve systematically rotating these bonds (e.g., the C-O and C-C bonds of the propoxy chain) and calculating the corresponding energy to map out the potential energy surface (PES). This analysis would identify the global minimum energy conformer (the most stable shape) as well as other local minima and the energy barriers for converting between them. Such a study would reveal the flexibility of the molecule and its preferred spatial arrangement, which influences its physical properties and how it interacts with other molecules.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations would be used to explore the dynamic behavior of this compound over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, often within a simulated solvent environment.
This approach would allow for a more exhaustive exploration of the molecule's conformational space than static calculations alone. By simulating the molecule for nanoseconds or longer, researchers could observe how it folds, flexes, and samples different shapes at a given temperature. The results could be analyzed to determine the relative populations of different conformers and the kinetics of their interconversion, providing a more realistic picture of the molecule's behavior in a liquid state.
Computational Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry could be used to predict and validate the mechanisms of reactions involving this compound. For a common reaction, such as the nucleophilic substitution of the bromide, a computational study would map the entire reaction pathway.
A hypothetical reaction coordinate diagram would be generated, with key data presented in a table:
| Species | Relative Energy (kJ/mol) |
| Reactants | 0 |
| Transition State | ΔE_activation |
| Products | ΔE_reaction |
Such studies provide invaluable, atomistic-level understanding that complements and guides experimental chemical research. However, for this compound specifically, this research has yet to be performed and published.
Future Research Directions and Challenges in the Chemistry of Tert Butyl 2 3 Bromopropoxy Acetate
Design and Implementation of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. chemistryjournals.net Future research on Tert-butyl 2-(3-bromopropoxy)acetate will likely focus on developing synthetic routes that are more efficient, safer, and environmentally benign than traditional methods.
Key areas of investigation include:
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when dealing with hazardous intermediates, and the potential for automation. vapourtec.commdpi.comthieme.denih.govyoutube.com The synthesis of this compound could be adapted to a flow process, potentially increasing yield and purity while reducing reaction times and waste. vapourtec.com This technology is particularly adept at handling unstable intermediates and allows for precise control over reaction parameters, which could be beneficial for optimizing the synthesis of this bifunctional molecule. vapourtec.comnih.gov
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. chemistryjournals.net Future research could explore enzymatic routes to produce this compound or its precursors. For instance, lipases could be investigated for the esterification step, offering high selectivity and mild reaction conditions, thereby reducing the energy consumption and byproducts associated with traditional acid-catalyzed methods. chemistryjournals.net
Alternative Solvents: A significant challenge is the replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research into the synthesis of this compound in such solvents could drastically reduce the environmental footprint of its production. chemistryjournals.net
| Synthetic Strategy | Potential Advantages | Challenges |
| Flow Chemistry | Improved safety, higher yields, reduced reaction times, automation potential. vapourtec.comnih.gov | Initial setup cost, potential for clogging with solids. |
| Biocatalysis | High specificity, mild reaction conditions, reduced byproducts. chemistryjournals.net | Enzyme stability and cost, substrate scope limitations. |
| Green Solvents | Reduced toxicity and environmental impact, potential for unique reactivity. chemistryjournals.net | Solubility of reagents, separation of products, catalyst compatibility. |
Expansion of Synthetic Applications in Emerging Chemical Fields
The structure of this compound makes it an ideal candidate for use as a bifunctional linker in several cutting-edge areas of chemical biology and materials science. biosynsis.com
Potential emerging applications include:
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. bldpharm.com this compound could serve as a precursor to the linker component of a PROTAC, connecting the target-binding moiety to the E3 ligase ligand. bldpharm.com The length and flexibility of the propoxy-acetate chain are critical for the formation of a stable ternary complex, making this molecule a valuable tool in the design and synthesis of new PROTACs. bldpharm.com
Drug Delivery Systems: Bifunctional linkers are essential in constructing antibody-drug conjugates (ADCs) and other targeted drug delivery systems, connecting a potent therapeutic agent to a targeting entity like an antibody. biosynsis.comnih.gov The dual reactivity of this compound allows for the sequential or orthogonal conjugation of different molecules, making it a promising building block for such systems.
Materials Science: In materials science, bifunctional molecules are used to modify surfaces or to create cross-linked polymers with specific properties. For example, the bromo- group could be used to attach the molecule to a surface via nucleophilic substitution, while the ester group could be hydrolyzed to a carboxylic acid to alter the surface's hydrophilicity or to provide a point for further functionalization. Its potential use in the synthesis of functionalized metal-organic frameworks (MOFs) could also be an area of exploration. osti.gov
Integration with Automated Synthesis and Artificial Intelligence in Chemical Design
Future directions in this domain include:
Automated Synthesis Platforms: The synthesis of this compound and its subsequent elaboration into more complex molecules could be performed on automated synthesis platforms. sigmaaldrich.comprotheragen.ainih.gov These robotic systems can perform reactions, purifications, and analyses with high precision and throughput, accelerating the design-make-test-analyze cycle in drug discovery and materials science. iptonline.comnih.gov
Machine Learning for Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis and subsequent reactions of this compound. beilstein-journals.orgmpdata.frchemcopilot.comnih.gov This data-driven approach can significantly reduce the time and resources required for experimental optimization. nih.gov
Generative AI for Novel Molecule Design: AI can be used to design novel molecules based on the this compound scaffold. nih.gov By defining desired properties, generative models can propose new structures with potentially enhanced activity for applications like PROTACs or drug delivery systems. neurosciencenews.com
| Technology | Application to this compound | Anticipated Impact |
| AI-Driven Retrosynthesis | Proposing novel and more efficient synthetic pathways. atomfair.comnih.gov | Reduced development time, discovery of more sustainable routes. |
| Automated Synthesis | High-throughput synthesis and derivatization. sigmaaldrich.comchemspeed.com | Accelerated discovery of new compounds and materials. |
| Machine Learning | Optimization of reaction conditions and prediction of properties. beilstein-journals.orgnih.gov | Increased yields, reduced experimental effort, improved success rates. |
| Generative AI | Design of new bifunctional linkers and derivatives with desired properties. iptonline.comnih.gov | Innovation in drug discovery and materials science. |
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 2-(3-bromopropoxy)acetate?
The synthesis typically involves esterification of 2-(3-bromopropoxy)acetic acid with tert-butyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions include refluxing in solvents like dichloromethane or toluene, with yields optimized by controlling temperature (80–110°C) and reaction time (6–12 hours). Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and bromopropoxy groups. Key peaks include:
- ¹H NMR : δ ~1.4 ppm (tert-butyl CH₃), δ ~3.5–4.0 ppm (OCH₂CH₂Br protons).
- ¹³C NMR : δ ~80 ppm (tert-butyl C), δ ~170 ppm (ester carbonyl). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z ~287 for C₁₂H₁₅BrO₃). Infrared (IR) spectroscopy validates ester C=O (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) bonds .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Respiratory Protection : NIOSH-approved N95 masks for dust control; fume hoods for volatile solvents.
- Spill Management : Avoid drainage contamination. Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to reduce side reactions.
- Continuous Flow Systems : Implement microreactors for precise temperature/pH control, reducing reaction times by 30–50% .
Q. How should researchers address contradictions in spectroscopic or chromatographic data?
- Cross-Validation : Combine NMR, IR, and MS to resolve ambiguous peaks (e.g., overlapping signals in crowded regions).
- Purity Assessment : Use HPLC with UV/Vis detection (λ = 210–254 nm) to identify impurities. Adjust gradient elution (e.g., 70:30 to 90:10 acetonitrile/water) for better resolution .
Q. What mechanistic insights can be gained from studying its reactivity in nucleophilic substitutions?
- Kinetic Studies : Monitor SN2 vs. SN1 pathways by varying solvent polarity (e.g., DMSO vs. THF) and tracking bromide release via ion chromatography.
- Isotopic Labeling : Use ¹⁸O-labeled tert-butyl groups to trace ester hydrolysis pathways under acidic/basic conditions .
Q. How is this compound applied in drug discovery and enzyme studies?
- Intermediate Synthesis : The bromopropoxy group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive aryl ethers.
- Enzyme Probes : Functionalize with fluorophores (e.g., dansyl chloride) to study steric effects on hydrolase activity. Kinetic assays (e.g., Michaelis-Menten) quantify inhibition constants (Kᵢ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
